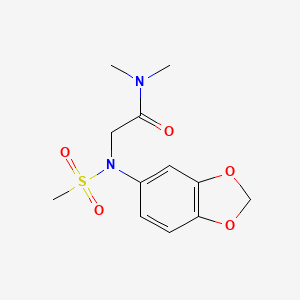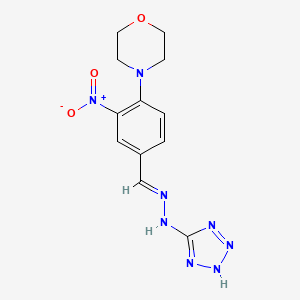![molecular formula C17H19N3OS B5746381 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide, commonly known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAPH is a thiol-reactive fluorescent probe that can be used to detect protein conformational changes and protein-protein interactions.
作用機序
DAPH is a thiol-reactive fluorescent probe that binds to cysteine residues in proteins. The binding of DAPH to cysteine residues causes a conformational change in the protein, which can be detected using fluorescence spectroscopy. DAPH has been shown to bind specifically to cysteine residues in proteins, making it a useful tool for studying protein conformational changes and protein-protein interactions.
Biochemical and physiological effects:
DAPH has no known biochemical or physiological effects on living organisms. DAPH is a chemical probe that is used in scientific research and has no known therapeutic or toxic effects.
実験室実験の利点と制限
The advantages of using DAPH in lab experiments include its specificity for cysteine residues in proteins, its ability to detect protein conformational changes and protein-protein interactions, and its ease of use. However, there are also limitations to using DAPH in lab experiments. DAPH is a relatively large molecule, which may limit its ability to bind to certain proteins. Additionally, DAPH may interfere with the function of some proteins, which could lead to false results.
将来の方向性
There are many future directions for the use of DAPH in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's disease, Parkinson's disease, and prion diseases. DAPH could be used to study the conformational changes of proteins involved in these diseases, which could lead to the development of new therapeutic strategies. Additionally, DAPH could be used to study the conformational changes of proteins involved in other diseases, such as cancer and autoimmune diseases. Overall, DAPH has the potential to be a valuable tool in scientific research for many years to come.
合成法
The synthesis of DAPH involves the reaction of 4-(dimethylamino)aniline with carbon disulfide to form N,N-dimethyldithiocarbamate, which is then reacted with 3-methylbenzoyl chloride to form DAPH. The synthesis of DAPH is a relatively straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
DAPH has been widely used in scientific research as a fluorescent probe to detect protein conformational changes and protein-protein interactions. DAPH can be used to study protein folding, protein-protein interactions, and protein aggregation. DAPH has also been used to study the conformational changes of proteins involved in diseases such as Alzheimer's disease, Parkinson's disease, and prion diseases.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-13(11-12)16(21)19-17(22)18-14-7-9-15(10-8-14)20(2)3/h4-11H,1-3H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYPNMNQRETMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)



![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
